3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one
Description
Properties
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-8-12(5-1-2-6-12)15-11-9(10)4-3-7-13-11/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBFMYCSJJUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C3=C(O2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[2,3-b]pyridine core, followed by the introduction of the cyclopentane ring through a spirocyclization reaction. Key steps may include:
Formation of the Pyrano[2,3-b]pyridine Core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a dihydropyran.
Spirocyclization: The cyclopentane ring is introduced via a spirocyclization reaction, often involving a cyclization agent such as a Lewis acid (e.g., BF3·Et2O) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce fully saturated spirocyclic compounds.
Scientific Research Applications
3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one is a chemical compound with the molecular formula C12H13NO2 . It has a CAS number of 2225147-30-6 . Sigma-Aldrich and Enamine offer this chemical for purchase, typically with a purity of 95% .
IUPAC Name and Structure
The IUPAC name for this compound is spiro[cyclopentane-1,2'-pyrano[2,3-b]pyridin]-4'(3'H)-one . The compound features a spirocyclic structure, combining a cyclopentane ring with a pyranopyridineone .
Physicochemical Properties
this compound generally appears as an oil . It should be stored at room temperature .
Scientific Research Applications
While the primary search results provide limited direct applications for this compound, the broader search indicates the use of cyclopentane derivatives in medicinal chemistry, specifically in the development of antimalarial drugs and kinase inhibitors .
Case Studies
While specific case studies directly involving this compound are not available within the search results, research on related compounds highlights potential applications:
- Antimalarial Drug Development: Cyclopentane derivatives have been used to modify peptidyl α-ketoamides, resulting in potent inhibitors of Plasmodium falciparum SUB1 (PfSUB1), a validated target for antimalarial drug development . For instance, replacing the P4 Ile side chain in a peptidic α-ketoamide with a cyclopentane group improved potency .
- Kinase Inhibitors: Alkylphosphocholine (APC) derivatives containing a cyclopentane ring have demonstrated inhibitory effects on Akt phosphorylation and have shown growth-inhibitory effects on various human cancer cell lines .
- GSK-3 Inhibitors: Pyridine-5-carbonitriles have been identified as selective inhibitors of Plasmodium falciparum GSK-3 (Pf GSK-3), suggesting their potential as antimalarial drugs .
Data Table: Cyclopentane Derivatives in Medicinal Chemistry
The table below summarizes the use of cyclopentane derivatives in various medicinal chemistry applications based on the provided search results.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydrospiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Comparative Data
Mechanistic and Pharmacological Insights
- Rigidity vs. Non-spiro analogues (e.g., chromeno derivatives) leverage flexibility for multi-target engagement .
- Substituent Effects: Methyl groups in 2,3-dihydro-2,2-dimethyl-4H-pyrano[2,3-b]pyridin-4-one enhance lipophilicity, favoring membrane penetration, while sulfur in thieno derivatives enables redox-mediated mechanisms .
- Synthetic Complexity : Spiro compounds require precise control of ring-closing steps, whereas fused systems benefit from modular multi-component reactions .
Biological Activity
3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13NO2
- CAS Number : 2225147-30-6
The unique spirocyclic structure contributes to its biological properties, making it a subject of various pharmacological studies.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogen survival. For instance, studies have demonstrated its inhibitory effects on Plasmodium falciparum SUB1 protease, which is crucial for the malaria parasite's egress from red blood cells .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging.
In Vitro Studies
A significant study explored the inhibitory effects of related compounds on PfSUB1. The findings indicated that derivatives similar to this compound displayed potent activity with IC50 values in the nanomolar range. This suggests a strong potential for further development as an antimalarial agent .
Case Studies
- Antimalarial Efficacy : In a controlled in vitro setting, compounds structurally related to this compound were tested against synchronized cultures of P. falciparum. The results revealed a dose-dependent inhibition of parasite growth. Specifically, compounds with enhanced lipophilicity showed improved potency due to better membrane permeability .
- Selectivity Profile : Further analysis demonstrated that certain derivatives exhibited selectivity for PfSUB1 over mammalian serine proteases such as trypsin and chymotrypsin, indicating a promising therapeutic window .
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for preparing 3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one, and how are intermediates characterized?
Answer:
The synthesis typically involves spirocyclization and acylation reactions. For example, spiro[cyclopentane-pyrano[2,3-b]pyridine] derivatives can be synthesized via cyclocondensation of ketones with enaminones or via Michael addition followed by cyclization. Intermediates are characterized using IR spectroscopy (to confirm carbonyl or amide groups) and GC-MS (to identify molecular ions and fragmentation patterns). In acylation steps, yields are optimized by controlling reaction time and stoichiometry, as seen in similar spiroquinoline syntheses . For cyclopentane-fused systems, solvent polarity (e.g., dichloromethane or ethanol) and temperature (room temperature vs. reflux) critically influence reaction kinetics and product purity .
Basic: What spectroscopic techniques are most effective for confirming the structure of this spiro compound?
Answer:
- 1H/13C NMR : Resolves spiro junction protons (e.g., δ 3.5–4.5 ppm for cyclopentane protons) and distinguishes diastereotopic carbons.
- IR Spectroscopy : Identifies key functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways (e.g., loss of cyclopentane or pyranone moieties).
- X-ray Crystallography : Provides unambiguous confirmation of spiro geometry, as demonstrated in structurally analogous 1,4-dihydropyridine derivatives .
Advanced: How can computational methods like DFT aid in predicting the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. For example:
- Reaction Pathway Analysis : Transition states for cyclization steps are modeled to identify energy barriers.
- Non-Covalent Interaction (NCI) Analysis : Visualizes steric clashes in the spiro core that may hinder reactivity.
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection for synthesis. Computational insights from similar spiro systems show that electron-withdrawing groups on the pyranone ring lower activation energies for nucleophilic attacks .
Advanced: How should researchers address contradictions in spectroscopic data during structure elucidation?
Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, HMBC correlations between cyclopentane protons and the pyranone carbonyl can confirm spiro connectivity.
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions.
- Comparative Analysis : Compare experimental data with structurally characterized analogs (e.g., spiro[piperidine-4,2'-quinolines] ). Discrepancies in GC-MS ion intensities may arise from thermal instability, requiring low-temperature ionization methods .
Advanced: What experimental design strategies optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) optimizes cyclization yields by balancing reactant ratios and reaction time .
- High-Throughput Screening : Test 10–20 reaction conditions in parallel (e.g., solvent/base combinations) to identify optimal parameters.
- In Situ Monitoring : Employ Raman spectroscopy or HPLC to track reaction progress and detect byproducts early. Reaction optimization for similar spiro systems achieved >90% purity by quenching intermediates at 50–60% conversion .
Basic: What role do solvent and temperature play in the synthesis of this compound?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in acylation steps, while non-polar solvents (e.g., toluene) favor cyclization via entropic effects.
- Temperature : Lower temperatures (0–25°C) minimize side reactions (e.g., oxidation of dihydropyridine to pyridine), whereas higher temperatures (80–100°C) accelerate ring-closing steps. For cyclopentane-spiro systems, reflux in ethanol is optimal for balancing reaction rate and product stability .
Advanced: What mechanistic insights exist for the cyclization steps in forming the spiro core?
Answer:
Cyclization likely proceeds via:
Nucleophilic Attack : Enamine intermediates attack electrophilic carbonyl carbons, forming the pyranone ring.
Tautomerization : Keto-enol tautomerism stabilizes the spiro junction.
Transition-State Analysis : DFT studies on analogous systems reveal six-membered cyclic transition states with activation energies of ~25 kcal/mol. Solvent-assisted proton transfer (e.g., via methanol) lowers energy barriers by 3–5 kcal/mol .
Advanced: How can researchers resolve low molecular ion intensity in GC-MS analysis?
Answer:
- Derivatization : Trimethylsilyl (TMS) or acetyl groups enhance volatility and ionization efficiency.
- Soft Ionization : Use ESI-MS instead of EI-MS to reduce fragmentation.
- Matrix Additives : Add sodium acetate (1–5 mM) to stabilize ions in GC-MS interfaces. For spiro compounds, derivatization with BSTFA increased molecular ion intensity from <5% to >30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
